Cas no 2703748-85-8 ((3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride)

(3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative featuring an ethynyl substituent at the 4-position and a hydroxyl group at the 3-position. Its stereospecific (3S,4R) configuration ensures high enantiomeric purity, making it valuable in asymmetric synthesis and pharmaceutical research. The hydrochloride salt enhances stability and solubility, facilitating handling and storage. The ethynyl group serves as a versatile handle for further functionalization via click chemistry or cross-coupling reactions. This compound is particularly useful as a building block for bioactive molecules, including enzyme inhibitors and receptor modulators. Its rigid pyrrolidine scaffold contributes to conformational constraint, improving binding affinity in drug design applications.
(3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride structure
2703748-85-8 structure
商品名:(3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride
CAS番号:2703748-85-8
MF:C6H10ClNO
メガワット:147.602700710297
CID:5902792
PubChem ID:165945000

(3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride 化学的及び物理的性質

名前と識別子

    • rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride
    • 2703748-85-8
    • Z5293552859
    • EN300-37080558
    • (3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride
    • インチ: 1S/C6H9NO.ClH/c1-2-5-3-7-4-6(5)8;/h1,5-8H,3-4H2;1H/t5-,6-;/m1./s1
    • InChIKey: WSTHUZGBGXDCHU-KGZKBUQUSA-N
    • ほほえんだ: Cl.O[C@@H]1CNC[C@H]1C#C

計算された属性

  • せいみつぶんしりょう: 147.0450916g/mol
  • どういたいしつりょう: 147.0450916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 124
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų

(3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37080558-5.0g
rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans
2703748-85-8 95%
5g
$2858.0 2023-05-22
Enamine
EN300-37080558-1.0g
rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans
2703748-85-8 95%
1g
$986.0 2023-05-22
Aaron
AR0293QE-250mg
rac-(3R,4S)-4-ethynylpyrrolidin-3-olhydrochloride,trans
2703748-85-8 95%
250mg
$695.00 2023-12-15
1PlusChem
1P0293I2-2.5g
rac-(3R,4S)-4-ethynylpyrrolidin-3-olhydrochloride,trans
2703748-85-8 95%
2.5g
$2449.00 2024-05-08
Aaron
AR0293QE-10g
rac-(3R,4S)-4-ethynylpyrrolidin-3-olhydrochloride,trans
2703748-85-8 95%
10g
$5850.00 2023-12-15
1PlusChem
1P0293I2-500mg
rac-(3R,4S)-4-ethynylpyrrolidin-3-olhydrochloride,trans
2703748-85-8 95%
500mg
$1012.00 2024-05-08
Aaron
AR0293QE-500mg
rac-(3R,4S)-4-ethynylpyrrolidin-3-olhydrochloride,trans
2703748-85-8 95%
500mg
$1081.00 2023-12-15
1PlusChem
1P0293I2-5g
rac-(3R,4S)-4-ethynylpyrrolidin-3-olhydrochloride,trans
2703748-85-8 95%
5g
$3595.00 2024-05-08
1PlusChem
1P0293I2-1g
rac-(3R,4S)-4-ethynylpyrrolidin-3-olhydrochloride,trans
2703748-85-8 95%
1g
$1281.00 2024-05-08
Enamine
EN300-37080558-0.25g
rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans
2703748-85-8 95%
0.25g
$487.0 2023-05-22

(3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride 関連文献

(3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochlorideに関する追加情報

Introduction to (3S,4R)-4-Ethynylpyrrolidin-3-ol Hydrochloride (CAS No. 2703748-85-8)

(3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride (CAS No. 2703748-85-8) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of pyrrolidine, a five-membered heterocyclic amine, and features an ethynyl group and a hydroxyl group in specific stereocentric positions. The unique structural characteristics of this molecule make it a valuable intermediate and building block in the synthesis of various bioactive compounds and potential drug candidates.

The chiral centers at the 3 and 4 positions of the pyrrolidine ring, specifically the (3S,4R) configuration, are crucial for its biological activity and selectivity. The presence of the ethynyl group provides additional reactivity and functionalization opportunities, making (3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride a versatile starting material for synthetic transformations. The hydrochloride salt form enhances its solubility and stability, which are important factors for its use in both laboratory and industrial settings.

Recent advancements in the field of medicinal chemistry have highlighted the potential of (3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride in the development of novel therapeutic agents. Studies have shown that this compound can serve as a key intermediate in the synthesis of compounds with diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro.

The ethynyl group in (3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, such as alkyne-halide coupling and click chemistry reactions. These reactions are particularly useful for constructing complex molecular architectures with high efficiency and selectivity. The ability to introduce additional functional groups through these reactions allows researchers to fine-tune the pharmacological properties of the final products, optimizing their therapeutic potential.

In addition to its role as a synthetic intermediate, (3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride has been explored for its potential as a lead compound in drug discovery programs. Its unique combination of structural features makes it an attractive candidate for structure-activity relationship (SAR) studies. By systematically modifying the molecule and evaluating the resulting compounds for their biological activities, researchers can identify promising leads for further development into drug candidates.

The stability and solubility properties of (3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride also contribute to its utility in pharmaceutical research. The hydrochloride salt form improves its aqueous solubility, which is essential for formulation development and bioavailability studies. This enhanced solubility facilitates its use in various biological assays and preclinical evaluations.

Furthermore, the chiral nature of (3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride is critical for its biological activity. Chirality plays a significant role in drug action, as enantiomers can exhibit different pharmacological profiles due to their distinct interactions with biological targets. Therefore, ensuring the correct stereochemistry during synthesis is crucial for achieving the desired therapeutic effects.

In conclusion, (3S,4R)-4-Ethynylpyrrolidin-3-ol hydrochloride (CAS No. 2703748-85-8) is a valuable compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an important intermediate in the synthesis of bioactive compounds with potential therapeutic applications. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in the development of innovative drugs.

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